molecular formula C15H9F3N2O4S B2635492 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 453532-13-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2635492
CAS No.: 453532-13-3
M. Wt: 370.3
InChI Key: LJYLLQQMSHCICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d]isothiazole ring system with a dioxido and oxo functional group, coupled with a trifluorophenyl acetamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isothiazole Core: The initial step involves the synthesis of the benzo[d]isothiazole core. This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Oxidation: The benzo[d]isothiazole core is then oxidized to introduce the dioxido and oxo functional groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Acetamide Formation: The final step involves the acylation of the oxidized benzo[d]isothiazole with 2,3,4-trifluoroaniline and acetic anhydride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups on the benzo[d]isothiazole ring.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of halogenated or nitro groups on the trifluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s structural features are explored for their potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The trifluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide: Lacks the trifluorophenyl group, resulting in different bioactivity and chemical properties.

    2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide: Contains a single fluorine atom, which may alter its reactivity and binding properties.

Uniqueness

The presence of the trifluorophenyl group in 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide distinguishes it from similar compounds. This group enhances its lipophilicity and binding affinity, potentially increasing its efficacy as a pharmaceutical agent or chemical reagent.

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4S/c16-9-5-6-10(14(18)13(9)17)19-12(21)7-20-15(22)8-3-1-2-4-11(8)25(20,23)24/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYLLQQMSHCICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.